molecular formula C9H10N2O3 B15358118 methyl N-(4-aminobenzoyl)carbamate

methyl N-(4-aminobenzoyl)carbamate

Cat. No.: B15358118
M. Wt: 194.19 g/mol
InChI Key: VZQZAUJGWJOWEI-UHFFFAOYSA-N
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Description

Methyl N-(4-aminobenzoyl)carbamate is a chemical compound with the molecular formula C8H9NO2. This compound is characterized by its amine group attached to the benzene ring and a carbamate functional group.

Synthetic Routes and Reaction Conditions:

  • From 4-Aminobenzoic Acid: The compound can be synthesized by reacting 4-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine.

  • From p-Aminobenzoic Acid and Methanol: Another method involves the esterification of p-aminobenzoic acid with methanol under acidic conditions.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Halogenated derivatives and other substituted amines.

Scientific Research Applications

Chemistry: Methyl N-(4-aminobenzoyl)carbamate is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and dyes. Biology: It serves as a precursor in the synthesis of biologically active molecules, such as guanidine alkaloids. Medicine: The compound is utilized in the development of drugs and therapeutic agents. Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which methyl N-(4-aminobenzoyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions that lead to the formation of new chemical bonds. The carbamate group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate: Similar in structure but lacks the carbamate group.

  • Ethyl 4-aminobenzoate: Similar to methyl 4-aminobenzoate but with an ethyl group instead of a methyl group.

  • p-Aminobenzoic Acid: The parent compound without the ester group.

Uniqueness: Methyl N-(4-aminobenzoyl)carbamate is unique due to the presence of the carbamate group, which imparts different chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl N-(4-aminobenzoyl)carbamate

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)11-8(12)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

VZQZAUJGWJOWEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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